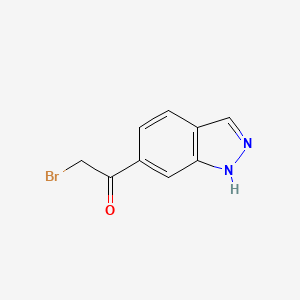
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol and methanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, pyrimidine N-oxides, and dechlorinated derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives used in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis pathways, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Methyl 2-chloropyrimidine-4-carboxylate
- Methyl 2,4-dichloropyrimidine-6-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications in research and industry .
特性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)9-12-5-6(7(11)13-9)8(14)15-4/h5H,1-4H3 |
InChIキー |
APURDRCSFCEZAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(C(=N1)Cl)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Imidazole-5-carboxaldehyde, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8670347.png)









